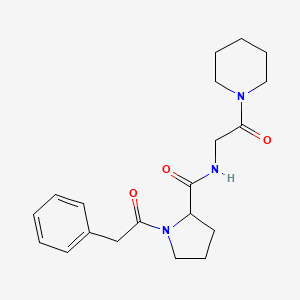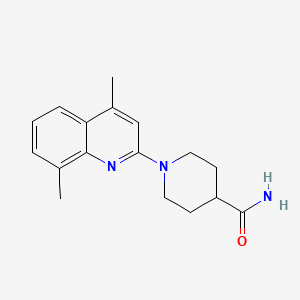![molecular formula C16H17N5O2 B7532945 N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine](/img/structure/B7532945.png)
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is a chemical compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a 3,4-dimethoxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a cyclization reaction with phenyl isocyanate to yield the desired tetrazole derivative. The reaction conditions generally include the use of organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require the presence of a catalyst such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Copper(I) iodide, palladium on carbon
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This inhibition can lead to the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, the compound may interact with other cellular pathways, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
Mescaline: A naturally occurring psychedelic alkaloid that is structurally related to 3,4-dimethoxyphenethylamine.
Bevantolol: A beta-blocker that is synthesized using 3,4-dimethoxyphenethylamine as a precursor.
Uniqueness
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The presence of the tetrazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new drugs and materials. Additionally, its ability to inhibit specific enzymes and proteins involved in cancer cell growth sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-phenyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-14-9-8-12(10-15(14)23-2)11-17-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNWVHSHBUFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NN=NN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B7532896.png)
![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N'-ethyl-N'-(3-methylphenyl)-N-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7532908.png)
![N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
![2-[[5-[3-(Trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7532942.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)

